Allyl ethyl ether

Catalog No.
S748890
CAS No.
557-31-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl ethyl ether

CAS Number

557-31-3

Product Name

Allyl ethyl ether

IUPAC Name

3-ethoxyprop-1-ene

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3

InChI Key

OJPSFJLSZZTSDF-UHFFFAOYSA-N

SMILES

CCOCC=C

Canonical SMILES

CCOCC=C

Conformational Preferences Study

Ether Synthesis

Production of Fine Chemicals

Hydrogen Abstraction Reactions Study

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

Ether Synthesis in Aqueous Micellar Solution

Allyl ethyl ether is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid known for its distinctive odor and is classified as an ether due to the presence of an ether functional group (R-O-R'). Specifically, it consists of an allyl group (C₃H₅) attached to an ethyl group (C₂H₅) through an oxygen atom. The compound is also referred to as cis-1-Propenyl ethyl ether and has a CAS number of 557-31-3. Allyl ethyl ether is highly flammable and poses significant risks, including the formation of explosive peroxides during storage, necessitating stringent safety measures when handled .

Allyl ethyl ether is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

  • Flammability: Allyl ethyl ether has a very low flash point, meaning it can easily ignite and create a fire hazard [].
  • Toxicity: Inhalation and skin contact can cause irritation and inflammation [].
  • Reactivity: It can react violently with strong oxidizing agents, increasing the risk of explosions [].
Typical of ethers, including:

  • Acidic Cleavage: Strong acids can cleave the C–O bond in allyl ethyl ether, leading to the formation of alcohols and halides. The mechanism of cleavage can be either S_N1 or S_N2, depending on the structure of the substituents attached to the ether .
  • Claisen Rearrangement: Under thermal conditions, allyl ethyl ether can undergo Claisen rearrangement, resulting in the formation of β-aryl allyl ethers. This reaction involves a concerted mechanism where a C-C bond forms simultaneously with the breaking of the C-O bond .
  • Hydroxylation and Periodate Scission: Allyl ethyl ether can be hydroxylated followed by periodate scission, leading to various products depending on the reaction conditions .

Allyl ethyl ether can be synthesized through several methods:

  • Etherification Reaction: The most common method involves reacting allyl bromide with ethanol in the presence of a base such as sodium hydroxide. This nucleophilic substitution results in the formation of allyl ethyl ether:
    Allyl Bromide+EthanolAllyl Ethyl Ether+HBr\text{Allyl Bromide}+\text{Ethanol}\rightarrow \text{Allyl Ethyl Ether}+\text{HBr}
  • Dehydration of Alcohols: Another approach involves dehydrating a mixture of allylic alcohols and ethanol under acidic conditions, promoting ether formation through elimination reactions.
  • Catalytic Methods: Recent advancements include using palladium-catalyzed reactions for selective deprotection or synthesis involving allylic ethers .

Allyl ethyl ether finds utility in various fields:

  • Chemical Synthesis: It serves as a reagent or intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
  • Industrial Uses: Allyl ethyl ether is used in manufacturing other chemicals and as a solvent in various chemical processes .

Research indicates that allyl ethyl ether may interact with strong oxidizing agents, leading to violent reactions. It can also form salts with strong acids and addition complexes with Lewis acids. These interactions underscore the importance of handling this compound under controlled conditions to prevent hazardous incidents .

Allyl ethyl ether shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
Ethyl vinyl etherC₄H₈OVinyl group allows for different reactivity
Allyl methyl etherC₄H₈OMethyl group provides different steric effects
Propylene glycol monoallyl etherC₈H₁₈O₂Contains additional hydroxyl groups for reactivity

Uniqueness of Allyl Ethyl Ether:

  • The presence of both allylic and ethylic components allows for unique reactivity patterns not found in simpler ethers.
  • Its ability to undergo Claisen rearrangement sets it apart from many other ethers that do not participate in such transformations.

Physical Description

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals.

XLogP3

1.1

Boiling Point

67.6 °C

Flash Point

less than -19 °F (NFPA, 2010)

UNII

SM8T658RE3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

153.00 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

557-31-3

Wikipedia

Allyl ethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

1-Propene, 3-ethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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